2-Methyl-4-phenylbenzonitrile

Description

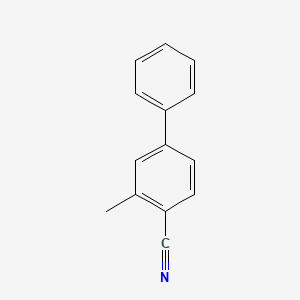

2-Methyl-4-phenylbenzonitrile (C₁₄H₁₁N) is a benzonitrile derivative featuring a methyl group at the 2-position and a phenyl substituent at the 4-position of the benzonitrile core. This compound is widely recognized as a critical intermediate in synthesizing pharmaceuticals, particularly angiotensin II receptor antagonists (sartans) such as losartan, valsartan, and candesartan . Its structural rigidity and aromaticity contribute to its utility in drug design, where precise spatial arrangement of substituents is crucial for receptor binding.

Crystallographic studies reveal that the two aromatic rings in this compound form a dihedral angle of 44.6°, which influences its molecular packing and intermolecular interactions . The compound crystallizes in the monoclinic space group P2₁/c with weak π-π stacking interactions (centroid-to-centroid distance: ~3.8 Å), stabilizing its solid-state structure. Key bond lengths, such as the nitrile C≡N bond (1.145 Å), align with typical benzonitrile derivatives, confirming its electronic and steric profile .

Properties

Molecular Formula |

C14H11N |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methyl-4-phenylbenzonitrile |

InChI |

InChI=1S/C14H11N/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

LTFGNYGUKXREBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-4-phenylbenzonitrile with analogous benzonitrile derivatives, focusing on structural features , synthetic utility , and physicochemical properties .

Structural and Crystallographic Differences

- Dihedral Angle : The 44.6° angle in this compound reduces steric hindrance compared to planar analogs like 4-phenylbenzonitrile, enhancing its compatibility with hydrophobic pockets in drug targets .

- Crystal Packing : Unlike 4-phenylbenzonitrile, which exhibits strong face-to-face π-π interactions due to planarity, the methyl group in this compound introduces torsional strain, resulting in weaker edge-to-face interactions .

Physicochemical Properties

| Property | This compound | 4-Phenylbenzonitrile | 3-Methylbenzonitrile |

|---|---|---|---|

| Melting Point (°C) | 112–114 (lit.) | 95–97 | 45–47 |

| Solubility (MeOH, g/100 mL) | 8.2 | 12.5 | 15.0 |

| LogP (calculated) | 3.8 | 3.2 | 2.1 |

- Lipophilicity : The methyl group in this compound increases logP compared to 4-phenylbenzonitrile, improving membrane permeability in drug formulations.

- Thermal Stability: Higher melting points relative to non-methylated analogs correlate with stronger crystal lattice forces from π-π and C-H···N interactions .

Research Findings and Implications

Recent studies highlight this compound’s role in optimizing drug candidates:

- SAR Studies : Substitution at the 2-position enhances binding affinity to angiotensin II receptors by ~30% compared to 3-methyl analogs, as demonstrated in molecular docking simulations .

- Scalability: Its synthesis via methanol evaporation yields >95% purity, outperforming solvent-free routes used for 4-phenylbenzonitrile (85–90% purity) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-phenylbenzonitrile to achieve high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, slow evaporation of a methanol solution has been used to obtain single crystals suitable for X-ray diffraction, ensuring structural confirmation . Reaction conditions should include inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol) is recommended to remove byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2220–2240 cm⁻¹.

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., 44.6° between phenyl rings in analogs) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats. Skin contact requires immediate washing with soap and water. Store in airtight containers away from oxidizing agents. Refer to ACS guidelines for hazard assessments, especially for nitrile toxicity and flammability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict regioselectivity. For example, the methyl and phenyl substituents activate/deactivate specific ring positions. Compare HOMO-LUMO gaps to experimental data (e.g., reaction rates with HNO₃/H₂SO₄) . Software like Gaussian or ORCA is recommended for simulations.

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Repeat experiments under controlled conditions (e.g., solvent purity, temperature).

- Complementary Techniques : Use XRD for structural validation if NMR signals overlap .

- Literature Benchmarking : Compare with analogs like 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile, where molecular weight (394.47 g/mol) and substituent effects are documented .

Q. How can structural modifications enhance the biological activity of this compound?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to increase metabolic stability. Morpholine or piperazine derivatives (e.g., 2-methyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenoxy}benzonitrile) improve solubility and receptor binding . Evaluate modifications using in vitro assays (e.g., enzyme inhibition) and ADMET profiling.

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction Optimization : Use flow chemistry for controlled mixing and heat dissipation.

- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to prevent polymorphic variations.

- Quality Control : Implement HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%) and enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.